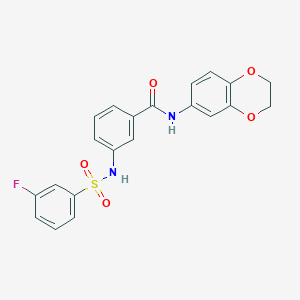

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-fluorobenzenesulfonamido)benzamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3-fluorophenyl)sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O5S/c22-15-4-2-6-18(12-15)30(26,27)24-17-5-1-3-14(11-17)21(25)23-16-7-8-19-20(13-16)29-10-9-28-19/h1-8,11-13,24H,9-10H2,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDIUQICOGIFBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-fluorobenzenesulfonamido)benzamide” typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the benzodioxin ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives under acidic conditions.

Introduction of the fluorobenzenesulfonamido group: This step may involve the sulfonation of a fluorobenzene derivative followed by amide bond formation with an appropriate amine.

Coupling with benzamide: The final step involves coupling the intermediate with a benzamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-fluorobenzenesulfonamido)benzamide” can undergo various chemical reactions, including:

Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Halogen atoms on the benzene rings can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution reagents: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-fluorobenzenesulfonamido)benzamide” may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been investigated for their anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-fluorobenzenesulfonamido)benzamide” would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include:

Enzyme inhibition: Binding to the active site of enzymes, preventing substrate binding.

Receptor modulation: Interacting with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Benzodioxin Derivatives

The benzodioxin scaffold is a common feature in compounds targeting diverse biological pathways. Key structural distinctions among analogs include:

- Substituent Position: The fluorobenzenesulfonamido group in the target compound is at the benzamide's third position, whereas analogs like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide (CAS 377760-55-9) feature the sulfonamido group at the second position .

Table 1: Structural Comparison of Selected Benzodioxin Derivatives

Antibacterial Activity

- Target Compound: Limited direct data are available, but structurally similar sulfonamide derivatives (e.g., compounds 5a and 5b in ) exhibit inhibitory activity against E. coli (IC~50~: 9.22–9.66 µg/mL), comparable to ciprofloxacin (8.01 µg/mL). The fluorinated sulfonamido group may enhance membrane penetration or target affinity .

- Nitrobenzenesulfonamide derivatives () demonstrated biofilm inhibition, suggesting sulfonamide electronegativity (nitro vs. fluoro) modulates bacterial target selectivity .

Table 2: Antibacterial Activity of Selected Compounds

Enzyme Inhibition

- Lipoxygenase Inhibition: The target compound’s fluorinated sulfonamide may improve lipoxygenase inhibition compared to non-fluorinated analogs. Compound 5c (IC~50~: 85.79 mM) and 5e (IC~50~: 89.32 mM) showed moderate activity, far less potent than the standard Baicalein (22.41 mM) .

- Immunomodulation: D4476 () inhibits Treg cell differentiation, while pakerine () targets AIM1 in plants, demonstrating the scaffold’s versatility across biological systems .

Cytotoxicity and Bioavailability

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-fluorobenzenesulfonamido)benzamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on enzyme inhibition, antimicrobial properties, and potential use in treating various diseases.

Chemical Structure

The compound features a unique structure that includes:

- A benzodioxin moiety , which is known for its pharmacological properties.

- A sulfonamide group , contributing to its enzyme inhibitory activities.

- A fluorobenzene substituent that may enhance its biological efficacy.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the benzodioxin core from precursor compounds.

- Reaction with sulfonyl chlorides to introduce the sulfonamide group.

- Final coupling with fluorobenzenes to yield the target molecule.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory activity. Specifically:

- α-glucosidase Inhibition : This compound has shown potential in inhibiting α-glucosidase, an enzyme linked to type 2 diabetes mellitus (T2DM). Inhibiting this enzyme can help regulate blood sugar levels by slowing carbohydrate absorption in the intestines .

- Acetylcholinesterase Inhibition : The compound's structural features suggest it may also inhibit acetylcholinesterase, making it a candidate for Alzheimer's disease treatment .

Antimicrobial Properties

The benzodioxin framework is associated with various antimicrobial activities. Preliminary studies have indicated:

- Broad-spectrum antibacterial activity against gram-positive and gram-negative bacteria. This includes efficacy against multidrug-resistant strains .

- The potential for development into new antibiotics targeting specific bacterial pathways, such as the FtsZ protein involved in bacterial cell division .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-fluorobenzenesulfonamido)benzamide, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via a two-step process: (1) Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 3-fluorobenzenesulfonyl chloride under dynamic pH control (pH 10) using aqueous Na₂CO₃ to form the sulfonamide intermediate. (2) Subsequent coupling with a benzamide derivative in N,N-dimethylformamide (DMF) using lithium hydride (LiH) as a catalyst. Intermediates are characterized via IR spectroscopy (to confirm sulfonamide N–H and S=O stretches), ¹H NMR (to verify aromatic and dihydrobenzodioxin protons), and electron ionization mass spectrometry (EIMS) for molecular weight validation .

Q. What spectroscopic and crystallographic techniques are employed for structural elucidation?

- Methodological Answer : IR spectroscopy identifies functional groups (e.g., sulfonamide S=O at ~1350–1300 cm⁻¹), ¹H NMR resolves aromatic and dihydrobenzodioxin protons (δ 6.5–7.5 ppm for aromatic, δ 4.2–4.5 ppm for –OCH₂–), and EIMS confirms molecular ion peaks. For crystallographic analysis, single-crystal X-ray diffraction (e.g., using Mo Kα radiation) determines bond angles, torsion angles, and space group symmetry (e.g., monoclinic P2₁/c), as demonstrated in related sulfonamide structures .

Q. What are the primary biological activities reported for this compound?

- Methodological Answer : Screening assays reveal antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via broth microdilution (MIC values ≤ 25 µg/mL) and inhibitory effects on lipoxygenase (LOX) enzymes (IC₅₀ ~10–50 µM) using spectrophotometric monitoring of linoleic acid oxidation. Immunomodulatory potential is inferred from structural analogs like D4476, which inhibit Treg cell differentiation .

Advanced Research Questions

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for sulfonamide derivatives?

- Methodological Answer :

- Step 1 : Synthesize derivatives with substitutions at the sulfonamide nitrogen (e.g., alkyl, aryl, or heterocyclic groups) and the benzamide moiety.

- Step 2 : Test derivatives in dose-response assays (e.g., LOX inhibition, antibacterial MIC).

- Step 3 : Perform computational modeling (e.g., molecular docking with LOX or bacterial targets) to correlate substituent electronic/steric properties with activity.

- Key Insight : Electron-withdrawing groups (e.g., –F) on the benzene ring enhance sulfonamide stability and target binding .

Q. What strategies are effective for identifying biological targets of this compound?

- Methodological Answer :

- Chemoproteomics : Use affinity-based probes (e.g., biotinylated analogs) to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification.

- Kinase Profiling : Screen against kinase panels (e.g., Casein Kinase 1) using radioactive ATP-transfer assays.

- In Vivo Validation : Compare phenotypic effects in wild-type vs. AIM1-deficient Arabidopsis (for peroxisomal targets) or immune cell differentiation assays (for Treg/Th2 pathways) .

Q. How can contradictions in enzyme inhibition data across studies be resolved?

- Methodological Answer :

- Assay Optimization : Standardize buffer conditions (e.g., pH, ionic strength) and substrate concentrations.

- Orthogonal Assays : Validate LOX inhibition using both spectrophotometric (linoleic acid) and fluorometric (e.g., LOX-FL) methods.

- Mechanistic Studies : Probe for allosteric vs. competitive inhibition via kinetic analysis (Lineweaver-Burk plots) .

Q. What crystallographic methods are used to resolve molecular conformation and packing?

- Methodological Answer :

- Data Collection : Grow single crystals via slow evaporation (e.g., in methanol/water). Collect diffraction data (e.g., Bruker D8 Venture, Cu Kα).

- Refinement : Solve structures using SHELX-97; analyze hydrogen bonding (e.g., N–H···O=S interactions) and π-π stacking (e.g., benzodioxin-fluorobenzene interactions).

- Validation : Check R-factors (< 0.05) and electron density maps (e.g., omit maps for ambiguous regions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.